molecular formula C5H2ClFN4 B594189 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine CAS No. 1255574-42-5

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

Cat. No.: B594189
CAS No.: 1255574-42-5
M. Wt: 172.547
InChI Key: SIXCVUKMJUBOTP-UHFFFAOYSA-N
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Description

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C5H2ClFN4. It is characterized by the presence of both chlorine and fluorine atoms attached to a tetrazolo[1,5-a]pyridine ring system. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

The synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a chlorinating and fluorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine can be compared with other tetrazolo[1,5-a]pyridine derivatives, such as:

  • 6-Chloro-8-methyltetrazolo[1,5-a]pyridine
  • 6-Bromo-8-fluorotetrazolo[1,5-a]pyridine
  • 6-Chloro-8-aminotetrazolo[1,5-a]pyridine

These compounds share similar structural features but differ in the substituents attached to the tetrazolo[1,5-a]pyridine ring.

Biological Activity

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine (C5H2ClFN4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent research findings.

  • Molecular Formula : C5H2ClFN4
  • Molecular Weight : 162.54 g/mol
  • CAS Number : 53216928

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methods often include cyclization reactions that incorporate the tetrazole ring structure, which is crucial for its biological activity .

Biological Activity

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazolo[1,5-a]pyridine possess significant antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

Table 1 summarizes the antimicrobial efficacy of selected derivatives:

CompoundBacterial StrainActivity Level
6-Chloro-8-fluorotetrazoloStaphylococcus aureusModerate
Escherichia coliSignificant
Bacillus subtilisHigh

Anticancer Potential

The tetrazole moiety is known for its role in anticancer activity. Studies indicate that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, it has shown promise in targeting:

  • Breast cancer cells
  • Lung cancer cells

Enzyme Inhibition

This compound also exhibits inhibitory effects on various enzymes. Research highlights its potential as a selective inhibitor for certain protein kinases, which are critical in cancer progression and other diseases.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of synthesized derivatives against multi-drug resistant strains. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics.
  • Anticancer Activity Assessment : In vitro assays on breast cancer cell lines demonstrated that the compound induced significant apoptosis at specific concentrations, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Profile : A screening of enzyme inhibition revealed that this compound effectively inhibited kinase activity in several cancer-related pathways.

Properties

IUPAC Name

6-chloro-8-fluorotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4/c6-3-1-4(7)5-8-9-10-11(5)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXCVUKMJUBOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=NN2C=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682056
Record name 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-42-5
Record name 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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